molecular formula C19H14N4O4 B2581128 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid CAS No. 433966-58-6

4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

Cat. No.: B2581128
CAS No.: 433966-58-6
M. Wt: 362.345
InChI Key: ZCHXWRCUBRKXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid” has a linear formula of C19H14N4O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is defined by the formula C19H14N4O4 . The molecular weight is 362.348 . For a detailed structural analysis, it would be beneficial to refer to a certified analysis certificate or use structure search tools provided by chemical suppliers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the available sources . For detailed properties, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly .

Scientific Research Applications

Synthesis of Substituted Pyrroloquinolines The compound is involved in the synthesis of substituted pyrroloquinolines. Yamashkin, Kucherenko, and Yurovskaya (1997) demonstrated the use of reactions between aminoindoles and dicarbonyl compounds, providing a convenient route for obtaining substituted pyrroloquinolines. This synthesis is significant for creating complex molecular structures in medicinal chemistry (Yamashkin, Kucherenko, & Yurovskaya, 1997).

Facile Synthesis of 3H-Pyrroloquinoline Derivatives Molina, Alajarín, and Sánchez-Andrada (1993) reported a direct method for preparing ethyl 3H-pyrroloquinoline-2-carboxylates from ethyl azidoacetate and 4-formylquinolines. This methodology is pivotal for synthesizing complex quinoline derivatives, useful in pharmaceutical research (Molina, Alajarín, & Sánchez-Andrada, 1993).

Development of Carbon-11 Labelled Radiotracers In the field of neuroimaging, Moran et al. (2012) explored the radiolabelling of quinolines for imaging GABA receptors using positron emission tomography (PET). This application is crucial for understanding brain function and disorders (Moran et al., 2012).

Physiologic Importance in Nutrition and Pharmacology Smidt, Steinberg, and Rucker (1991) studied the role of pyrroloquinoline quinone in nutrition and pharmacology, highlighting its importance as a cofactor in various biological processes and its potential impact on animal growth and connective tissue maturation (Smidt, Steinberg, & Rucker, 1991).

Biomimetic Hydrogen Source Chen, Chen, Guo, and Zhou (2014) synthesized 4,5-dihydropyrroloquinolines as biomimetic hydrogen sources, applied in asymmetric hydrogenation. This application is significant for developing environmentally friendly and efficient hydrogen sources in synthetic chemistry (Chen, Chen, Guo, & Zhou, 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

4-(2-amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c1-27-19(26)14-15-17(22-13-5-3-2-4-12(13)21-15)23(16(14)20)11-8-6-10(7-9-11)18(24)25/h2-9H,20H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHXWRCUBRKXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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